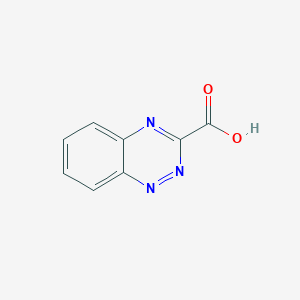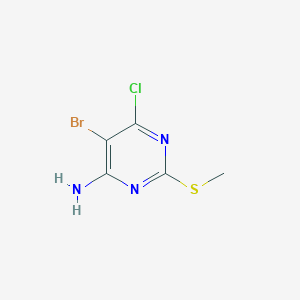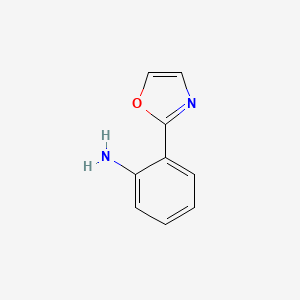
5-Brom-6-Methoxynicotinaldehyd
Übersicht
Beschreibung
5-Bromo-6-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Baustein
5-Brom-6-Methoxynicotinaldehyd: dient als vielseitiger Baustein in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Reaktionen, darunter Kondensation, nucleophile Substitution und Cycloaddition, was ihn wertvoll für die Synthese komplexer organischer Moleküle macht. Forscher nutzen diese Verbindung, um heterocyclische Verbindungen zu konstruieren, die in vielen Pharmazeutika weit verbreitet sind .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Entwicklung neuer Medikamentenkandidaten eingesetzt. Seine Brom- und Aldehyd-Funktionsgruppen sind reaktive Stellen, die modifiziert werden können, um Derivate mit potenzieller biologischer Aktivität zu erzeugen. Diese Verbindung ist besonders nützlich bei der Synthese von Molekülen, die auf neurologische Störungen abzielen, da sie die Blut-Hirn-Schranke überwinden kann .
Materialwissenschaften
Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung organischer Halbleiter. Das Vorhandensein der Methoxygruppe kann die elektronischen Eigenschaften der resultierenden Materialien beeinflussen, was für die Konstruktion von Komponenten wie organischen Leuchtdioden (OLEDs) und Solarzellen entscheidend ist .
Analytischer Referenzstandard
This compound: kann als analytischer Referenzstandard verwendet werden. Aufgrund seiner klar definierten Struktur und Reinheit dient es als Referenz in Chromatographie- und Spektroskopiemethoden, die bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen helfen .
Katalysatordesign
Die Struktur der Verbindung ist für Modifikationen geeignet, die es ihr ermöglichen, als Ligand im Katalysatordesign zu wirken. Es kann mit Metallen koordinieren, um Komplexe zu bilden, die verschiedene chemische Reaktionen katalysieren, darunter Oxidations- und Reduktionsprozesse, die in der Industriechemie wichtig sind .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie werden Derivate von This compound auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht. Das Bromatom kann für die biologische Aktivität gegen Schädlinge und Unkräuter entscheidend sein und zur Entwicklung neuer Agrochemikalien beitragen .
Eigenschaften
IUPAC Name |
5-bromo-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXWVKBXMBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496057 | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65873-73-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
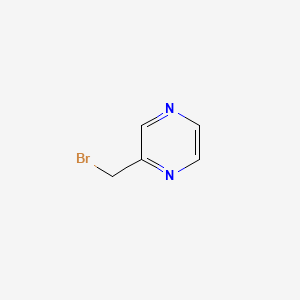
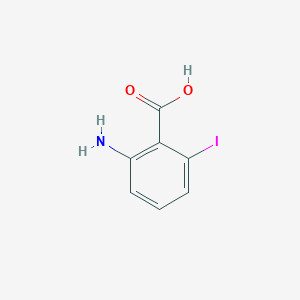
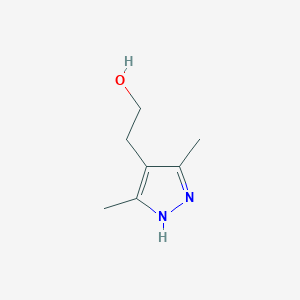
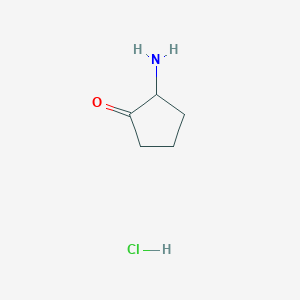
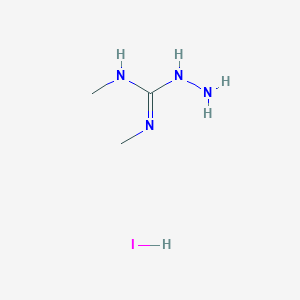
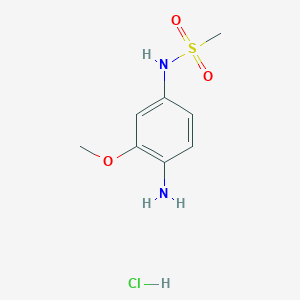
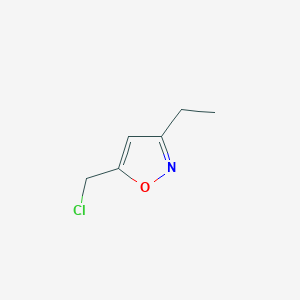
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
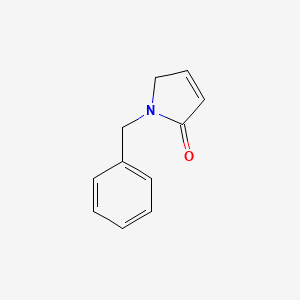
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)
